(-)-Diacetone-2-keto-L-gulonic acid monohydrate CAS number 68539-16-2
(-)-Diacetone-2-keto-L-gulonic acid monohydrate CAS number 68539-16-2
An In-depth Technical Guide to (-)-Diacetone-2-keto-L-gulonic acid monohydrate
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of (-)-Diacetone-2-keto-L-gulonic acid monohydrate (CAS: 68539-16-2), a pivotal intermediate in the industrial synthesis of L-Ascorbic Acid (Vitamin C). Designed for researchers, chemists, and professionals in drug development and manufacturing, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, analysis, and application.
Introduction: The Cornerstone of Modern Vitamin C Synthesis
(-)-Diacetone-2-keto-L-gulonic acid monohydrate, also known as Dikegulac monohydrate, is a protected form of 2-keto-L-gulonic acid (2-KGA). Its primary industrial significance lies in its role as a key intermediate in the Reichstein process, a robust and historically significant method for synthesizing Vitamin C.[1][2] The two isopropylidene protecting groups enhance the molecule's stability and facilitate its isolation and handling as a crystalline solid, a critical factor for large-scale industrial operations.[3]
The conversion of this compound into L-ascorbic acid is a cornerstone of a multi-billion dollar industry that supplies essential Vitamin C to the pharmaceutical, food, and beverage sectors.[2] Understanding the chemistry, synthesis, and handling of this specific intermediate is therefore crucial for any professional involved in the Vitamin C supply chain.
Physicochemical Properties and Structural Data
The physical and chemical properties of (-)-Diacetone-2-keto-L-gulonic acid monohydrate are well-defined, ensuring its reliable use in controlled manufacturing environments. The monohydrate form, containing one molecule of water per molecule of the acid, contributes to its crystalline structure and stability under recommended storage conditions.[3]
| Property | Value | Source(s) |
| CAS Number | 68539-16-2 | [3][4] |
| Molecular Formula | C₁₂H₂₀O₈ (or C₁₂H₁₈O₇ · H₂O) | [4][5] |
| Molecular Weight | 292.28 g/mol | [4][5][6] |
| Appearance | White crystalline powder | [3][6] |
| Melting Point | 88-90 °C | [3][4][5][7] |
| Boiling Point | 445.7 °C at 760 mmHg | [3] |
| Optical Activity | [α]²⁰/D ~ -20° (c=2 in methanol) | [3][5][7] |
| Solubility | Soluble in water and organic solvents | [3] |
| Storage Conditions | 2-8°C, in a dry, cool, well-ventilated place | [3][5][8] |
| Synonyms | (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate, Dikegulac monohydrate | [3][7] |
Synthesis and Industrial Manufacturing
The industrial production of (-)-Diacetone-2-keto-L-gulonic acid monohydrate is a well-established chemical transformation, primarily involving the oxidation of diacetone-L-sorbose. This step is a critical part of the larger Reichstein process, which begins with D-glucose.
Core Synthesis Pathway: Oxidation of Diacetone-L-Sorbose
The conversion is an oxidative process where diacetone-L-sorbose is treated with an oxidizing agent in the presence of a catalyst.[9]
-
Starting Material: Diacetone-L-sorbose.
-
Oxidizing Agent: Alkali metal hypohalites, such as sodium hypochlorite (NaOCl), are commonly used.[1][9]
-
Catalyst: Catalysts like nickel or cobalt oxides are employed to enhance the rate and selectivity of the oxidation.[1][9]
-
Reaction Medium: The reaction is carried out in an alkaline medium, as maintaining an alkaline pH is crucial for the oxidative conversion.[1][9]
-
Temperature Control: The reaction kinetics are heavily influenced by temperature, which is typically maintained between 50-60°C to ensure optimal conversion rates and minimize side reactions.[9]
Upon completion of the reaction, the resulting sodium salt of diacetone-2-keto-L-gulonic acid is neutralized with a mineral acid.[9] This acidification leads to the crystallization of the product as a stable monohydrate, which can then be separated via filtration or centrifugation.[9]
Workflow: From Diacetone-L-Sorbose to Crystalline Product
The following diagram illustrates the key stages in the manufacturing process.
Caption: Key conversion steps to L-Ascorbic Acid.
While modern advancements have introduced direct two-step fermentation methods that convert L-sorbose directly to 2-KGA, bypassing the diacetone intermediate, the Reichstein process remains relevant. [1]The stability and handling advantages of the crystalline diacetone monohydrate ensure its continued use in various manufacturing setups. [1]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of (-)-Diacetone-2-keto-L-gulonic acid monohydrate is critical for consistent Vitamin C production. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a reliable method for the simultaneous identification and quantification of 2-keto-L-gulonic acid and its stereoisomer, 2-keto-D-gluconic acid, which can be a potential impurity from fermentation side-reactions. [10][11]
Step-by-Step HPLC Protocol Example
The following protocol is a representative method for the analysis of related keto acids in a fermentation or synthesis broth.
-
Column Selection: A Shim-pack CLC-NH₂ column (150 mm × 6 mm, 5 µm) is effective for separating these polar analytes. [10]2. Mobile Phase Preparation: Prepare a 0.015 mol/L solution of ammonium dihydrogen phosphate (NH₄H₂PO₄). Adjust the pH to 4.1 using phosphoric acid. [10]Causality: The buffered, slightly acidic mobile phase ensures consistent ionization of the carboxylic acid groups, leading to sharp, reproducible peaks.
-
Instrumentation Setup:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., within the range of 10-600 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
-
-
Analysis and Quantification:
-
Inject the prepared sample. The elution of analytes is typically achieved in under 20 minutes. [10] * Quantify the amount of (-)-Diacetone-2-keto-L-gulonic acid by comparing its peak area to a standard curve prepared from a certified reference material.
-
Other Analytical Techniques:
-
Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation and identification. [12]* Melting Point Analysis: A sharp melting point range (88-90 °C) is a key indicator of purity. [3][4][7]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of (-)-Diacetone-2-keto-L-gulonic acid monohydrate.
-
Handling: Handle in a well-ventilated area. [8]Wear suitable personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes. [5][8]Avoid the formation of dust and aerosols. [8]* Storage: Store containers tightly closed in a dry, cool (2-8°C), and well-ventilated place. [3][5][8]Keep away from incompatible materials and foodstuff containers. [8]* Stability: The monohydrate form is relatively stable. However, exposure to excessive heat or highly acidic/alkaline conditions can lead to degradation or deprotection. [9]For related, less stable keto acids, storage at -20°C or even -80°C under an inert atmosphere is recommended to prevent degradation. [13]
Conclusion and Future Outlook
(-)-Diacetone-2-keto-L-gulonic acid monohydrate remains a compound of immense industrial importance, fundamentally linked to the historical and ongoing production of Vitamin C. Its role as a stable, crystalline intermediate in the Reichstein process showcases a classic example of using protecting groups to facilitate large-scale chemical synthesis.
While the future of Vitamin C manufacturing is increasingly shifting towards more efficient and environmentally friendly biotechnological routes, such as direct one-step fermentation, the foundational chemistry revolving around 2-keto-L-gulonic acid persists. [2]A thorough understanding of the synthesis, properties, and analysis of intermediates like (-)-Diacetone-2-keto-L-gulonic acid monohydrate is indispensable for innovation and optimization in the production of this essential vitamin.
References
- Advanced Synthetic Methodologies for Diacetone 2 Keto L Gulonic Acid Monohydr
- Cas 68539-16-2,(-)
- (-)
- 68539-16-2((-)
- (-)
- (-)-Diacetone-2-keto-L-gulonic acid monohydrate | CAS: 68539-16-2. FINETECH INDUSTRY LIMITED.
- (-)
- optimal storage conditions for 2,3-Diketo-L-gulonic acid. Benchchem.
- US6573400B1 - Preparation of 2-keto-L-gulonic esters.
- US3352883A - Production of diacetone-2-keto-1-gulonic acid.
- (-)
- (-)-2,3:4,6-Di-O-isopropylidene-2-keto- L -gulonic acid 98 68539-16-2. Sigma-Aldrich.
- (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate | CAS 68539-16-2. Santa Cruz Biotechnology.
- Synthesis of vitamin C from pectic substances.
- (-)
- The Pivotal Role of 2-Keto-L-Gulonic Acid in Vitamin C Synthesis: A Technical Guide. Benchchem.
- 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydr
- Simultaneous Determination of 2-keto-L-Gulonic Acid and 2-keto-D-Gluconic Acid in Fermentation Broth by HPLC.
- Production of L-ascorbic acid from 2-keto-L-gulonic acid with an acid catalyst and a lipophilic surfactant having a low hydrophi.
- Synthesis of 2-Keto-D- and L-Gluconic Acid via Stereoselective Direct Aldol Reactions.
- Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid. TSI Journals.
- 2-Keto-L-gulonic Acid Monohydr
- CAS 526-98-7: 2-keto-L-Gulonic acid. CymitQuimica.
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